molecular formula C11H7BrOS B3215324 2-Bromo-5-phenylthiophene-3-carbaldehyde CAS No. 116016-65-0

2-Bromo-5-phenylthiophene-3-carbaldehyde

Cat. No.: B3215324
CAS No.: 116016-65-0
M. Wt: 267.14 g/mol
InChI Key: PNNQXYOKWBKBCA-UHFFFAOYSA-N
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Description

2-Bromo-5-phenylthiophene-3-carbaldehyde is an organic compound with the molecular formula C11H7BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its bromine and phenyl substituents, which confer unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-phenylthiophene-3-carbaldehyde typically involves the bromination of 5-phenylthiophene-3-carbaldehyde. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a radical mechanism, where the bromine atom is introduced at the 2-position of the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Mechanism of Action

The mechanism of action of 2-Bromo-5-phenylthiophene-3-carbaldehyde depends on its specific application. In chemical reactions, the bromine atom and aldehyde group are key reactive sites. For instance, in Suzuki-Miyaura coupling, the bromine atom undergoes oxidative addition with a palladium catalyst, followed by transmetalation with a boronic acid, and reductive elimination to form the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-phenylthiophene-3-carbaldehyde is unique due to the presence of both a bromine atom and a phenyl group on the thiophene ring. This combination of substituents enhances its reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-bromo-5-phenylthiophene-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrOS/c12-11-9(7-13)6-10(14-11)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNQXYOKWBKBCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of (2-bromo-5-phenylthiophen-3-yl)methanol (11e) (220 mg, 0.83 mmol) and manganese dioxide (720 mg, 8.3 mmol) in dichloromethane (3 mL) was stirred at room temperature for 160 minutes. The reaction mixture was filtered over Celite® and the filtrate was evaporated to dryness to provide the desired aldehyde (11f) (180 mg, 0.67 mmol, 81%), which was used without further purification.
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
720 mg
Type
catalyst
Reaction Step One
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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